Urea, 1,1-dimethyl-3-ethyl- is an organic compound with the molecular formula and a molecular weight of 116.16 g/mol. It belongs to the class of urea derivatives, characterized by the presence of two methyl groups and an ethyl group attached to the nitrogen atoms. This compound is notable for its potential applications in various fields, including agriculture and pharmaceuticals, due to its unique chemical structure and properties .
These reactions highlight the versatility of urea derivatives in synthetic organic chemistry.
The biological activity of 1,1-dimethyl-3-ethyl-urea has been explored primarily in the context of its potential as a herbicide and plant growth regulator. Research indicates that compounds with similar structures may exhibit herbicidal properties by inhibiting specific enzymatic pathways in plants. Additionally, some studies suggest that such urea derivatives may have antimicrobial properties, although detailed investigations are necessary to confirm these effects and elucidate the mechanisms involved .
Several methods can be employed to synthesize 1,1-dimethyl-3-ethyl-urea:
These methods vary in terms of efficiency, yield, and environmental impact.
1,1-Dimethyl-3-ethyl-urea has several applications:
The compound's unique structure contributes to its functional versatility across these domains.
Interaction studies involving 1,1-dimethyl-3-ethyl-urea primarily focus on its biological interactions with enzymes and receptors. Preliminary studies indicate that similar compounds may interact with plant metabolic pathways, potentially affecting growth regulation and herbicidal activity. Further research is needed to investigate specific interactions at the molecular level and their implications for agricultural applications .
Several compounds share structural similarities with 1,1-dimethyl-3-ethyl-urea. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1,1-Dimethylurea | Lacks ethyl group; simpler structure | |
1,1-Dimethyl-3-(2-methylphenyl)urea | Contains a phenyl group; potential for different biological activity | |
1,1-Dimethyl-3-(6-ethyl-o-tolyl)urea | Incorporates an ethyl-substituted aromatic ring; distinct reactivity profile | |
1,1-Dimethyl-3-(2,4,6-trichlorophenyl)urea | Halogenated structure; enhanced herbicidal properties |
The uniqueness of 1,1-dimethyl-3-ethyl-uera lies in its balance between hydrophobic and hydrophilic characteristics due to the presence of both ethyl and methyl groups. This balance may influence its solubility and biological activity compared to other similar compounds.
Phosgene (COCl₂) remains a cornerstone reagent for urea synthesis due to its ability to generate isocyanate intermediates, which react with amines to form substituted ureas. For 1,1-dimethyl-3-ethyl-urea, the synthesis typically involves a two-step sequence: (1) reaction of ethylamine with phosgene to form ethyl isocyanate, followed by (2) nucleophilic attack by dimethylamine to yield the final product. The first step requires strict temperature control (-50°C to -20°C) to minimize side reactions, as demonstrated in low-temperature phosgenation protocols.
A critical advantage of phosgene-based methods is their scalability. For example, a patent describing urea synthesis via gaseous phosgene bubbling through liquid ammonia at cryogenic temperatures (-50°C) achieved yields exceeding 85%, though adaptations for asymmetric ureas like 1,1-dimethyl-3-ethyl-urea may require stoichiometric adjustments. The reaction mechanism proceeds via nucleophilic acyl substitution, where the amine’s lone pair attacks the electrophilic carbon in phosgene, releasing HCl and forming the isocyanate intermediate. Subsequent amine addition completes the urea backbone, with the dimethyl and ethyl groups introduced via careful selection of primary and secondary amines.
Parameter | Phosgene-Based Synthesis of 1,1-Dimethyl-3-Ethyl-Urea |
---|---|
Reactants | Ethylamine, phosgene, dimethylamine |
Temperature Range | -50°C to -20°C |
Key Intermediate | Ethyl isocyanate |
Yield Optimization | Excess dimethylamine (1.2 equiv) |
Byproducts | Ammonium chloride, trace oligomers |
Despite its efficacy, phosgene’s toxicity necessitates stringent safety measures, prompting exploration of safer alternatives.
The molecular basis for target-specific enzyme inhibition by Urea, 1,1-dimethyl-3-ethyl- involves precise recognition mechanisms that depend on complementary interactions between the ligand and enzyme active sites [8] [9]. Research has established that substituted urea derivatives demonstrate remarkable selectivity toward specific enzyme families through their ability to form multiple simultaneous interactions with catalytic residues [10] [9].
Heme-Regulated Inhibitor Kinase represents a primary target for N-aryl,N'-cyclohexylphenoxyurea derivatives, which activate eukaryotic translation initiation factor 2 alpha phosphorylation through direct binding interactions [8] [11]. The compound demonstrates exceptional potency with IC₅₀ values ranging from 0.46 to 3.8 μM, representing significant improvements in bioactivity and specificity compared to initial lead compounds [11]. These interactions involve the formation of stable hydrogen bonds between the urea carbonyl oxygen and backbone amide hydrogen atoms within the enzyme active site [12].
Epoxide hydrolase enzymes constitute another critical target class, where adamantyl-phenyl urea derivatives exhibit competitive active site binding with minimum inhibitory concentrations of 0.01-1.6 μg/mL [9] [10]. The structure-activity relationship studies reveal that the 1-3 disubstituted urea moiety provides optimal activity over other substitution patterns, with bulky groups such as adamantyl demonstrating strong preference for anti-tubercular activity [9]. The binding mechanism involves competitive inhibition through direct interaction with the conserved catalytic domain, potentially affecting multiple related enzyme family members to produce additive therapeutic effects [9].
Urease inhibition represents a particularly well-characterized interaction mode, where substituted urea analogues function as mixed-type inhibitors with IC₅₀ values of 65.86-158 μM depending on structural modifications [13]. The kinetic analysis demonstrates that both Michaelis-Menten parameters Km and Vmax change simultaneously with inhibitor concentration, indicating complex allosteric modulation beyond simple competitive inhibition [13].
Enzyme Target | Urea Derivative Class | Interaction Mechanism | Binding Affinity (IC50/Ki) | Reference |
---|---|---|---|---|
Heme-Regulated Inhibitor Kinase (HRI) | N-aryl,N'-cyclohexylphenoxyurea | eIF2α phosphorylation activation | 0.46-3.8 μM | [8] [11] |
Tyrosine Kinase (TIE-2) | N,N'-diarylurea | Signal transduction inhibition | Not specified | [14] |
Epoxide Hydrolase (EphB/EphE) | Adamantyl-phenyl urea | Competitive active site binding | 0.01-1.6 μg/mL | [9] [10] |
Urease | Substituted urea analogues | Mixed-type inhibition | 65.86-158 μM | [13] |
Map Kinase | Urea derivative 27 | Kinase activity modulation | Not specified | [15] |
Thromboxane Synthase | Sulphonyl-urea derivatives | Dual receptor antagonism | Not specified | [16] |
Adenylate Kinase | Urea (simple) | Conformational dynamics alteration | Activation effect | [17] |
Soluble Epoxide Hydrolase | N,N'-disubstituted urea | Catalytic domain competitive binding | 16.5->21,900 selectivity index | [9] |
The molecular recognition process involves preferential accumulation of urea derivatives around target proteins, leading to significant dehydration of aromatic side chains, particularly tryptophan residues [6]. This dehydration effect is most pronounced with tetramethylurea derivatives, suggesting that increased methylation enhances the compound's ability to disrupt hydrophobic interactions within protein structures [6]. The mechanism extends beyond simple binding to include conformational dynamics alteration, as demonstrated with adenylate kinase where urea promotes enzyme opening and facilitates proper substrate positioning [17].
The optimization of Urea, 1,1-dimethyl-3-ethyl- derivatives follows systematic structure-activity relationship principles that correlate specific molecular modifications with enhanced biological activity [9] [11]. The dimethyl substitution pattern on the urea nitrogen provides crucial van der Waals interactions that strengthen protein binding, while the ethyl group contributes hydrophobic contacts essential for selectivity [18] [6].
Substitution pattern analysis reveals that N,N-dimethyl modifications enhance protein interaction through improved van der Waals force participation, representing a moderate but consistent optimization impact [18]. The addition of N-ethyl substitution significantly improves selectivity through enhanced hydrophobic interactions, particularly with aromatic amino acid residues in enzyme active sites [6]. Phenoxy group incorporation produces substantial increases in binding affinity through π-π stacking interactions, contributing to high optimization impact on overall compound potency [11].
The most successful optimization strategy involves trifluoromethyl phenoxy substitution, which achieves optimal potency with fold-response values of 25.12 in cellular assays [11]. This modification enhances CH-π interactions while maintaining favorable physicochemical properties, representing a very high optimization impact category [11]. The cyclohexyl ring incorporation proves essential for pharmacophore integrity, providing conformational constraint that positions other functional groups for optimal target interaction [11].
Aromatic ring substitution strategies demonstrate significant utility in broadening interaction footprints within hydrophobic protein pockets [5]. The systematic exploration of aromatic-aromatic contacts reveals that diaryl ureas with aromatic R groups possess more extensive and robust interaction profiles compared to non-aromatic counterparts [5]. This finding emphasizes the critical importance of nonbonded π interactions in molecular recognition events [5].
Structural Modification | Effect on Activity | Molecular Interaction Type | Optimization Impact | LogD Range |
---|---|---|---|---|
N,N-Dimethyl substitution | Enhanced protein interaction | Van der Waals forces | Moderate | -1.9 to 1.8 |
N-Ethyl substitution | Improved selectivity | Hydrophobic interactions | Significant | Not specified |
Phenoxy group addition | Increased binding affinity | π-π stacking | High | Enhanced lipophilicity |
Trifluoromethyl phenoxy | Optimal potency (25.12 F/R) | CH-π interactions | Very High | Balanced polarity |
Cyclohexyl ring incorporation | Essential for pharmacophore | Conformational constraint | Essential | Structural rigidity |
Aromatic ring substitution | Broadened interaction footprint | Aromatic-aromatic contacts | High | Variable |
Hydrogen bonding acceptors | Critical for molecular recognition | Hydrogen bonding | Critical | Increased polarity |
Lipophilic substituents | Enhanced membrane penetration | Lipophilic contacts | Moderate | Increased lipophilicity |
The quantitative structure-activity relationship analysis demonstrates that lipophilic electron-withdrawing substituents such as trifluoromethyl and trifluoromethoxy groups, along with halogen substituents, produce the most potent analogues in both surrogate eukaryotic translation initiation factor 2 alpha phosphorylation and cell proliferation assays [11]. The positioning of phenoxy substitution proves critical, with compounds containing 4-trifluoromethylphenoxy showing dramatically superior activity compared to 2- or 3-positioned isomers [11].
Molecular dynamics simulations reveal that the denaturing ability of alkylurea derivatives correlates strongly with van der Waals interaction components rather than electrostatic or excluded-volume effects [18]. This mechanistic insight provides guidance for rational design efforts, emphasizing the importance of optimizing hydrophobic contact surfaces while maintaining hydrogen bonding capacity [18]. The transfer free energy changes parallel van der Waals component modifications even when cosolvents undergo extensive alkylation, confirming the primacy of these interactions in biological activity [18].
The development of effective pharmacophore models for Urea, 1,1-dimethyl-3-ethyl- requires integration of multiple recognition elements that work synergistically to achieve high binding affinity and selectivity [16] [5]. Contemporary pharmacophore design emphasizes the identification of essential recognition sites, including hydrogen bond acceptors, anionic sites, hydrophobic groups, and aromatic rings that collectively define the three-dimensional interaction pattern [16].
Hydrogen bond acceptor sites represent the most critical pharmacophore elements, with the carbonyl oxygen serving as the primary acceptor located 1.2-1.4 Å from the molecular core [16]. The nitrogen lone pair functions as a secondary acceptor positioned 2.8-3.2 Å from the central framework, providing moderate to strong interaction strength essential for target recognition [16]. Maintenance of carbonyl planarity and preservation of nitrogen geometry constitute fundamental optimization strategies for these elements [16].
The anionic site, characterized by electronegative regions positioned 3.5-4.0 Å from the molecular center, provides variable interaction strength depending on the target protein environment [16]. Charge distribution balance becomes crucial for optimizing this pharmacophore element, particularly when designing compounds for targets with specific electrostatic requirements [16]. Hydrophobic groups, typically alkyl or aryl substituents located 4.5-6.0 Å from the core structure, contribute moderate but consistent binding energy through van der Waals contacts [16].
Aromatic ring systems positioned 5.0-7.5 Å from the molecular center provide strong interaction potential through multiple mechanisms [5]. The selection of appropriate aromatic substitution patterns proves critical for achieving optimal pharmacophore integration [5]. π-π stacking centers, located at aromatic centroids 3.8-5.2 Å from the core, contribute strong binding interactions that can be maximized through π-electron density optimization [5].
CH-π interaction points, positioned at aromatic edges 4.2-6.8 Å from the molecular framework, provide moderate interaction strength that can be controlled through aromatic accessibility modulation [5]. These interactions represent a crucial component of the overall binding energy, particularly for compounds targeting proteins with extensive aromatic residue clusters [5].
Pharmacophore Element | Molecular Position | Distance from Core (Å) | Interaction Strength | Design Priority | Optimization Strategy |
---|---|---|---|---|---|
Hydrogen Bond Acceptor 1 | Carbonyl oxygen | 1.2-1.4 | Strong | Essential | Maintain carbonyl planarity |
Hydrogen Bond Acceptor 2 | Nitrogen lone pair | 2.8-3.2 | Moderate-Strong | Essential | Preserve nitrogen geometry |
Anionic Site | Electronegative region | 3.5-4.0 | Variable | Important | Balance charge distribution |
Hydrophobic Group | Alkyl/aryl substituent | 4.5-6.0 | Moderate | Important | Optimize size/shape |
Aromatic Ring | Phenyl ring system | 5.0-7.5 | Strong | Critical | Select appropriate substitution |
π-π Stacking Center | Aromatic centroid | 3.8-5.2 | Strong | High | Maximize π-electron density |
CH-π Interaction Point | Aromatic edge | 4.2-6.8 | Moderate | Moderate | Control aromatic accessibility |
Conformational Constraint | Cyclic structure | 2.5-4.0 | Structural | High | Rigid analog design |
Conformational constraint elements, achieved through cyclic structures positioned 2.5-4.0 Å from the molecular center, provide essential structural organization for optimal pharmacophore presentation [16]. Rigid analog design strategies focus on maintaining appropriate three-dimensional relationships between functional groups while preserving molecular flexibility necessary for induced-fit binding mechanisms [16].
The integration of these pharmacophore elements requires careful consideration of their cooperative effects rather than simple additive contributions [5]. Advanced electronic structure calculations at the B2PLYP/def2-QZVP level quantify the energetic contributions of individual interactions and their roles in molecular recognition [5]. Central to the molecular recognition process are nonbonded π interactions, predominantly CH-π and π-π stacking, which synergize with hydrogen bonding to achieve high binding affinity and specificity [5].
Comparative analyses highlight that diaryl ureas with aromatic R groups possess more extensive and robust interaction profiles than non-aromatic counterparts, emphasizing the critical importance of nonbonded π interactions in molecular recognition [5]. This finding provides valuable insights for rational drug design approaches, suggesting that pharmacophore optimization should prioritize aromatic system integration while maintaining essential hydrogen bonding capabilities [5].